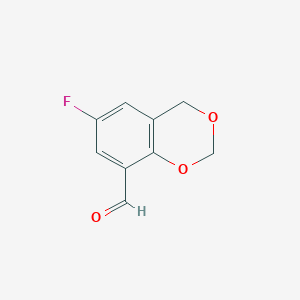

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQNWDKKRFXBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C=O)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381596 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-87-2 | |

| Record name | 6-Fluoro-4H-1,3-benzodioxin-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The benzodioxine scaffold is a key structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of a plausible and robust synthetic route to this valuable building block, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for its successful synthesis.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core 6-fluoro-4H-1,3-benzodioxine ring system from a suitable fluorinated phenol. The second step is the regioselective introduction of a formyl group onto the aromatic ring via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the 6-fluoro-4H-1,3-benzodioxine Intermediate

Principle and Rationale

The formation of the 1,3-benzodioxine ring is typically achieved by the acid-catalyzed condensation of a phenol with a suitable C2 synthon, which provides the O-CH2-CH2-O fragment. In this proposed synthesis, 4-fluorophenol is selected as the starting material to introduce the required fluorine atom at the 6-position of the final product. The reaction with a protected diol, such as 2-(vinyloxy)ethanol, in the presence of an acid catalyst, provides a reliable method for constructing the heterocyclic ring.

Detailed Experimental Protocol: Synthesis of 6-fluoro-4H-1,3-benzodioxine

-

Reaction Setup: To a solution of 4-fluorophenol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

-

Addition of Reagent: Slowly add 2-(vinyloxy)ethanol (1.1 eq.) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of the Intermediate

The structure of the intermediate, 6-fluoro-4H-1,3-benzodioxine, should be confirmed by spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the aromatic protons, as well as the protons of the dioxine ring.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₈H₇FO₂.

Part 2: Vilsmeier-Haack Formylation for the Synthesis of this compound

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.

Figure 2: Mechanism of Vilsmeier-Haack formylation.

Discussion on Regioselectivity

The regioselectivity of the Vilsmeier-Haack reaction on the 6-fluoro-4H-1,3-benzodioxine ring is a critical aspect of this synthesis. The outcome is governed by the combined directing effects of the substituents on the aromatic ring.

-

4H-1,3-benzodioxine moiety: The two oxygen atoms of the dioxine ring are electron-donating through resonance (+M effect), thus activating the aromatic ring towards electrophilic substitution. This effect directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms.

-

Fluorine atom: The fluorine atom at the 6-position is an electronegative element and exhibits an electron-withdrawing inductive effect (-I effect), which deactivates the ring. However, it also has lone pairs of electrons that can be donated into the ring through resonance (+M effect), making it an ortho, para-director.[1][6][7]

In the case of 6-fluoro-4H-1,3-benzodioxine, the position para to the strongly activating dioxine oxygen atom (C8) is the most electron-rich and sterically accessible site for electrophilic attack. The directing effect of the dioxine moiety is generally stronger than that of the fluorine atom. Therefore, the formylation is expected to occur predominantly at the 8-position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 6-fluoro-4H-1,3-benzodioxine (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC.

-

Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization of this compound

The final product should be a crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: Expect a downfield signal for the aldehyde proton (around 9-10 ppm), along with signals for the aromatic and dioxine ring protons.

-

¹³C NMR: A signal in the range of 190-200 ppm is characteristic of an aldehyde carbonyl carbon.

-

FT-IR: Look for a strong carbonyl stretching band around 1680-1700 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 6-fluoro-4H-1,3-benzodioxine | C₈H₇FO₂ | 154.14 | 70-80 | Colorless oil |

| This compound | C₉H₇FO₃ | 182.15 | 60-75 | Crystalline solid |

References

- Wikipedia.

- Chemistry LibreTexts. 7.5: Directing Effects. [Link]

- Organic Chemistry Tutor.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- ChemTalk. Directing Effects. [Link]

- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

- Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. As a fluorinated derivative of the versatile 1,3-benzodioxine scaffold, this compound holds significant promise as a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document delves into its physicochemical characteristics, spectroscopic profile, and reactivity, offering valuable insights for researchers in medicinal chemistry and materials science. All discussions are grounded in established chemical principles and supported by references to relevant literature.

Introduction: The Significance of the Fluorinated Benzodioxine Scaffold

The 1,4-benzodioxane and its related 1,3-benzodioxine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are known to interact with a variety of pharmacological targets, including adrenergic, serotonergic, and dopaminergic receptors. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound combines the established biological relevance of the benzodioxine core with the unique modulatory effects of fluorine. The aldehyde functional group at the 8-position serves as a versatile chemical handle for a wide array of synthetic transformations, making this molecule a valuable building block for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this promising compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in the public domain, its properties can be reliably predicted based on its structural analogues, such as 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid and (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇FO₃ | |

| Molecular Weight | 182.15 g/mol | |

| Appearance | Likely a white to off-white solid | Based on related benzodioxine aldehydes. |

| Melting Point | Expected to be in the range of 80-120 °C | Lower than the corresponding carboxylic acid (180 °C).[2] |

| Boiling Point | > 300 °C (estimated) | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | Typical for a moderately polar organic molecule. |

| pKa | Not applicable | The aldehyde proton is not acidic. |

Spectroscopic Profile (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield, ~9.8-10.2 ppm), and the two methylene groups of the dioxine ring (~4.5-5.5 ppm). The fluorine atom will introduce splitting in the signals of the nearby aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will feature a prominent signal for the aldehyde carbonyl carbon (~190-195 ppm), along with signals for the aromatic carbons (some of which will exhibit C-F coupling), and the methylene carbons of the dioxine ring.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. Other key absorbances would include C-H stretching of the aromatic ring and aldehyde, and C-O stretching of the dioxine ether linkages.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182.15. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially cleavage of the dioxine ring.

Synthesis and Methodology

A highly plausible and efficient route for the preparation of this compound is the selective oxidation of the corresponding primary alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[3][4] This precursor alcohol is commercially available or can be synthesized from the corresponding carboxylic acid via reduction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target aldehyde from its carboxylic acid precursor.

Experimental Protocol: Oxidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common and effective reagent for the selective oxidation of primary alcohols to aldehydes.

Materials:

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.

-

Extraction and Drying: Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Justification of Experimental Choices:

-

PCC as Oxidant: PCC is chosen for its mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the formation of hydrates of the aldehyde and to ensure the optimal reactivity of the PCC.

-

Silica Gel Filtration: The use of a silica gel plug during workup is a rapid and effective method to remove the insoluble chromium byproducts.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with its electrophilicity influenced by the electronic effects of the fluorinated benzodioxine ring. The fluorine atom, being strongly electronegative, exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Key Reaction Pathways

Caption: Common synthetic transformations of the aldehyde functional group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction and Nucleophilic Addition: The aldehyde can be reduced to the primary alcohol with reducing agents like sodium borohydride (NaBH₄). It will also readily undergo nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination: This is a powerful transformation for introducing nitrogen-containing moieties. The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amines.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction by treatment with a phosphorus ylide. This allows for carbon-carbon bond formation and the introduction of various unsaturated functionalities.

-

Other Condensation Reactions: The aldehyde is a suitable substrate for various condensation reactions, such as the Knoevenagel and aldol condensations, enabling the synthesis of more complex molecular frameworks.

Applications in Research and Development

While specific applications of this compound are not yet widely documented, its structural motifs suggest significant potential in several areas of research, particularly in drug discovery. The benzodioxane scaffold is a key component of many pharmacologically active molecules.[5] The strategic placement of a fluorine atom and a versatile aldehyde handle makes this compound an attractive starting material for the synthesis of new chemical entities with potentially improved therapeutic profiles.

Potential areas of application include:

-

Synthesis of Novel CNS Agents: Given the prevalence of the benzodioxane core in drugs targeting central nervous system receptors, this aldehyde could be used to generate new libraries of compounds for screening against neurological targets.

-

Development of Anticancer Agents: Fluorinated compounds are of great interest in oncology. The aldehyde can be elaborated into various heterocyclic systems known to possess antiproliferative activity.

-

Materials Science: The aromatic and polar nature of this molecule could make it a useful building block for the synthesis of novel polymers or functional organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on the safety data for the closely related carboxylic acid, this compound may cause skin and eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant benzodioxine core, a reactivity-enhancing fluorine substituent, and a synthetically tractable aldehyde functional group positions it as a valuable tool for the development of novel molecules with potential applications in medicine and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential.

References

- Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - [Supporting Information].

- PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.

- Manetti, F. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?.

- ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.

Sources

- 1. 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS 306934-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS Number: 306934-87-2), a fluorinated benzodioxane derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, outlines a potential synthetic pathway, discusses its anticipated biological significance within the broader context of the benzodioxane scaffold, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the potential application of this compound as a chemical intermediate and building block for more complex molecules.

Introduction

This compound is a heterocyclic aromatic aldehyde. The benzodioxane core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The incorporation of a fluorine atom and a carbaldehyde group onto this scaffold presents opportunities for the synthesis of novel compounds with potentially unique pharmacological profiles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of closely related analogs, such as the corresponding carboxylic acid, provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid | (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol |

| CAS Number | 306934-87-2 | 321309-28-8[1] | 306934-89-4[6] |

| Molecular Formula | C₉H₇FO₃ | C₉H₇FO₄[1] | C₉H₉FO₃[6] |

| Molecular Weight | 182.15 g/mol | 198.15 g/mol [1] | 184.16 g/mol [6] |

| Appearance | Inferred: Crystalline solid | - | Light brown crystalline powder[6] |

| Melting Point | Not available | 180 °C[1] | Not available |

| Boiling Point | Not available | 180-182 °C[1] | Not available |

| Solubility | Inferred: Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) | Not available | Not available |

| Density | Not available | 1.466 ± 0.06 g/cm³[1] | Not available |

| pKa | Not available | 3.33 ± 0.20[1] | Not available |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol. This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target aldehyde via oxidation.

Experimental Protocol: Oxidation of (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC). Other mild oxidizing agents such as Dess-Martin periodinane (DMP) can also be employed.

Materials:

-

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask, dissolve (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with DCM.

-

Pass the mixture through a short pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.

-

Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring, with splitting patterns influenced by the fluorine and other substituents. A singlet corresponding to the aldehyde proton should be observed in the downfield region (δ 9.5-10.5 ppm). Signals for the methylene protons of the dioxine ring are also expected.

-

¹³C NMR: Expect a signal for the carbonyl carbon of the aldehyde at approximately δ 190 ppm. Aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 182.15. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the dioxine ring.

Biological Activity and Potential Applications

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active compounds.[1][4] Derivatives have been reported to possess a broad spectrum of activities, including:

-

α-Adrenoreceptor antagonism: This is a well-documented activity for many benzodioxane derivatives, with some compounds showing selectivity for specific subtypes.[2][3]

-

Anticancer activity: Certain benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory properties: Some derivatives have shown promising in vivo anti-inflammatory activity.[4]

-

Antimicrobial and antioxidant effects: The benzodioxane nucleus has also been associated with antibacterial, antifungal, and antioxidant properties.[5]

The biological activity of this compound has not been explicitly reported. However, as a functionalized benzodioxane, it represents a valuable starting point for the synthesis of a library of derivatives for biological screening. The aldehyde group can be readily converted into a variety of other functional groups (e.g., amines, alcohols, carboxylic acids, heterocycles), allowing for the exploration of structure-activity relationships.

Potential Signaling Pathways

Given the known activities of related benzodioxanes, potential molecular targets and signaling pathways for derivatives of this compound could include:

-

G-protein coupled receptors (GPCRs): Specifically, adrenergic receptors are a likely target class.

-

Enzymes: Inhibition of enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or cancer progression could be a potential mechanism of action.

Caption: Potential mechanism of action for derived compounds.

Safety and Handling

Based on the safety data for the related carboxylic acid, this compound should be handled with care.[6]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel bioactive molecules. While specific biological and detailed physicochemical data for this compound are currently limited, its structural features, particularly the presence of the fluorinated benzodioxane scaffold and the reactive aldehyde group, make it an attractive building block for medicinal chemistry and drug discovery programs. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information to facilitate its use in further research.

References

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (URL not available)

- (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem. [Link]

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 10.

- Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists - PubMed. [Link]

- (PDF)

- (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural attributes, a validated synthetic pathway from commercially available precursors, predicted spectroscopic data for structural confirmation, key chemical reactivities, and its potential as a strategic building block in the synthesis of novel bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetic aromatic compound featuring a 1,3-benzodioxine core. This heterocyclic system is isomeric to the more commonly encountered 1,4-benzodioxane scaffold, which is a staple in medicinal chemistry.[1][2] The strategic placement of a fluorine atom at the 6-position and an aldehyde at the 8-position creates a versatile chemical intermediate. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of derivative compounds, making it a valuable feature in drug design.[3][4]

The IUPAC name for the parent heterocyclic system is 4H-1,3-benzodioxine.[5] The target molecule is systematically named This compound . While a specific CAS number for this aldehyde is not readily found in major chemical databases, its direct precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, is commercially available with CAS Number 306934-89-4.[6][7]

Caption: Figure 1: Structure of this compound.

Table 1: Physicochemical and Structural Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₇FO₃ | Calculated |

| Molecular Weight | 182.15 g/mol | Calculated |

| Canonical SMILES | C1=C(C=C(C2=C1OCO2)F)C=O | Predicted |

| InChI Key | (Predicted) | Predicted |

| Precursor CAS | 306934-89-4 ((6-fluoro-4H-1,3-benzodioxin-8-yl)methanol) |[7] |

Recommended Synthetic Protocol: Oxidation of the Precursor Alcohol

The most direct and efficient route to synthesize the title compound is through the selective oxidation of the commercially available primary alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. For this transformation, a mild oxidation protocol is required to prevent over-oxidation to the corresponding carboxylic acid. Among several viable methods like Swern or PCC oxidations, the Dess-Martin Periodinane (DMP) oxidation is highly recommended.[8][9]

Causality of Choice: The Dess-Martin oxidation is chosen for its exceptional mildness, high chemoselectivity, and operational simplicity.[10][11] The reaction proceeds under neutral pH at room temperature, which preserves acid- or base-labile functional groups, including the acetal-like 1,3-dioxine ring.[12][13] Unlike chromium-based reagents, DMP is non-toxic, and the workup is straightforward, making it ideal for both small-scale synthesis and library generation.[13]

Caption: Figure 2: Recommended workflow for synthesizing the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation

-

Materials:

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq) [Warning: DMP can be shock-sensitive and should be handled with care].[12]

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.[12]

-

Upon completion, dilute the reaction mixture with an equal volume of CH₂Cl₂.

-

Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. The following table summarizes the predicted key signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals and Characteristics |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.8-10.2 (s, 1H, -CH O), δ 7.4-7.6 (m, 1H, Ar-H ), δ 7.0-7.2 (m, 1H, Ar-H ), δ 5.3-5.5 (s, 2H, O-CH₂ -O), δ 4.9-5.1 (s, 2H, Ar-CH₂ -O). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 188-192 (d, C HO), δ 158-162 (d, ¹JCF ≈ 250 Hz, C -F), δ 145-150 (Ar-C ), δ 130-135 (Ar-C ), δ 115-125 (d, ²JCF ≈ 20-25 Hz, Ar-C ), δ 110-115 (d, ²JCF ≈ 20-25 Hz, Ar-C ), δ 95-100 (O-C H₂-O), δ 65-70 (Ar-C H₂-O). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110 to -125 (s, Ar-F ). The exact chemical shift is sensitive to solvent and electronic environment.[14] |

| IR (ATR) | ν 2900-2800 cm⁻¹ (aldehyde C-H stretch), ν 1680-1700 cm⁻¹ (strong, C=O stretch), ν 1600-1450 cm⁻¹ (C=C aromatic stretch), ν 1250-1000 cm⁻¹ (C-O stretches, C-F stretch). |

| Mass Spec (ESI+) | m/z 183.0452 ([M+H]⁺), 205.0271 ([M+Na]⁺). |

Chemical Reactivity and Synthetic Utility

The primary points of reactivity on this molecule are the aldehyde functional group and the fluorinated aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.

Reactions of the Aldehyde Group:

The aldehyde is susceptible to a wide range of classical transformations, providing access to diverse functional groups.

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for installing amine functionalities. The aldehyde can be reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the corresponding secondary or tertiary amine.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid) using reagents like sodium chlorite (NaClO₂) or by over-oxidation with stronger agents.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, providing a route to extend carbon chains with a double bond.

Caption: Figure 3: Synthetic pathways originating from the aldehyde functional group.

Influence of the Fluoro-Aromatic System:

The fluorine atom at the 6-position and the electron-withdrawing aldehyde at the 8-position deactivate the aromatic ring towards electrophilic aromatic substitution. However, the fluorine atom can serve as a handle for nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common for fluorine compared to other halogens. More importantly, the electronic properties imparted by the fluorine atom can be transmitted to distal parts of the molecule, influencing the acidity/basicity of derivative functional groups and their interaction with biological targets.[15][16]

Applications in Drug Discovery and Development

The 1,3-benzodioxine scaffold, while less explored than its 1,4-isomer, is a valuable heterocyclic system for constructing rigid molecular frameworks.[17] Such scaffolds are often sought in drug design to reduce conformational flexibility and improve binding affinity.

The true value of this compound lies in its role as a versatile building block. The aldehyde provides a reliable chemical handle to introduce a wide variety of pharmacophoric groups via the reactions outlined above. This allows for the rapid generation of chemical libraries for screening against biological targets.

-

Scaffold for Novel Therapeutics: Derivatives can be explored for a wide range of therapeutic areas where benzodioxane-like structures have shown promise, including as antagonists for adrenergic and serotoninergic receptors, anticancer agents, and antibacterials.[1][18][19]

-

Fine-Tuning Pharmacokinetics: The fluorine atom is a well-established tool for enhancing metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450). It can also improve membrane permeability and modulate pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.[4][16]

References

- Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). URL: https://www.organic-synthesis.

- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. URL: https://www.chemistrysteps.

- Organic Syntheses. 1,2-Benziodoxol-3(1H). URL: http://www.orgsyn.org/demo.aspx?prep=v77p0241

- Alfa Chemistry. Dess-Martin Oxidation. URL: https://www.alfa-chemistry.

- Wikipedia. Dess–Martin oxidation. URL: https://en.wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-fluorinated-benzaldehydes-in-modern-organic-synthesis-93359397.html

- University of Minnesota. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. URL: https://greenchem.umn.

- Iraqi Journal of Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. URL: https://ijs.uobaghdad.edu.iq/index.php/ijs/article/view/180

- ResearchGate. A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. URL: https://www.researchgate.

- Royal Society of Chemistry. Synthesis of functionalized benzo[12][20]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05030g

- Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). URL: https://www.masterorganicchemistry.

- Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. URL: https://www.rsc.

- ResearchGate. PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. URL: https://www.researchgate.net/publication/236162391_PCC-Mediated_Novel_Oxidation_Reactions_of_Homobenzylic_and_Homoallylic_Alcohols

- Organic Chemistry Portal. Swern Oxidation. URL: https://www.organic-chemistry.

- TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. URL: https://journals.tubitak.gov.tr/chem/abstract-4256.html

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/

- Università degli Studi di Milano - AIR. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. URL: https://air.unimi.it/handle/2434/733989

- Chem-Station. Swern Oxidation. URL: https://www.chem-station.

- PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://pubmed.ncbi.nlm.nih.gov/32402948/

- Universitat de Barcelona Dipòsit Digital. Copies of 1H, 13C, 19F NMR spectra. URL: http://diposit.ub.edu/dspace/bitstream/2445/66144/2/FRG_TESI_ANNEX.pdf

- Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Oxidations_and_Reductions/17.

- World Journal of Pharmaceutical Research. Fluorine in drug discovery: Role, design and case studies. URL: https://www.wjpr.net/dashboard/abstract_id/20703

- National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879032/

- Royal Society of Chemistry. Supporting information. URL: https://www.rsc.

- University of Copenhagen Research Portal. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://research.ku.

- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02173

- ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. URL: https://www.researchgate.

- Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26201a

- PubMed. Applications of Fluorine in Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/26200936/

- PubMed. Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. URL: https://pubmed.ncbi.nlm.nih.gov/11749575/

- National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8965007/

- National Center for Biotechnology Information. Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158482/

- RHENIUM BIO SCIENCE. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%. URL: https://www.rhenium-bio.com/product/cas/306934-89-4

- PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779909

- PubChem. 4H-1,3-Benzodioxin. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67490

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]

- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research and development activities are built.[1][2] An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and potential safety risks. The subject of this guide, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, is a novel heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for more complex drug candidates. Its unique combination of a fluorinated benzodioxine ring and an aldehyde functional group necessitates a multi-faceted analytical approach to ensure its structural integrity.

The Analytical Blueprint: A Symphony of Spectroscopies

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each spectroscopic technique provides a unique set of clues, and it is the convergence of this data that reveals the complete picture. Our approach is systematic, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the mapping of atomic connectivity.

Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation process.

Mass Spectrometry: Unveiling the Molecular Formula

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition of the unknown compound.[5][6] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

For this compound (C₉H₇FO₃), the expected monoisotopic mass can be precisely calculated. The observation of a molecular ion peak (M⁺) in the mass spectrum corresponding to this calculated mass provides strong evidence for the proposed molecular formula.

Expected High-Resolution Mass Spectrum Data:

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 182.0379 | Consistent with calculation |

| [M+H]⁺ | 183.0457 | Consistent with calculation |

The fragmentation pattern observed in the mass spectrum offers further structural clues. For fluorinated aromatic compounds, characteristic fragmentation patterns can be anticipated.[7][8] The loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion are expected fragmentation pathways for an aromatic aldehyde.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is used.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.

Infrared Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] By analyzing the absorption of infrared radiation at specific frequencies, we can identify characteristic bond vibrations.

For this compound, we anticipate the following key absorptions:

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2900-3000 | Aliphatic C-H (in dioxine ring) | Stretching |

| ~2720 and ~2820 | Aldehyde C-H | Stretching (Fermi doublet)[9][10] |

| ~1690-1710 | Aromatic Aldehyde C=O | Stretching[11][12][13] |

| ~1580-1620 | Aromatic C=C | Stretching |

| ~1200-1300 | C-O (Ether in dioxine ring) | Stretching |

| ~1000-1100 | C-F | Stretching |

The presence of a strong carbonyl absorption in the specified region, coupled with the characteristic aldehyde C-H stretching bands, would provide compelling evidence for the aldehyde functionality.[9][10]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[14][15] For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) will be employed to assemble the final structure.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons in each environment), and their splitting patterns (indicating neighboring protons).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets.[16][17][18] |

| ~7.4-7.6 | m | 2H | Aromatic H | The two aromatic protons will be coupled to each other and to the fluorine atom, resulting in a complex multiplet. |

| ~5.5 | s | 2H | O-CH₂-O | The two protons of the methylene group in the dioxine ring are equivalent and adjacent to oxygen atoms, leading to a downfield shift. |

| ~4.9 | s | 2H | Ar-CH₂-O | The two protons of the other methylene group in the dioxine ring are also equivalent and shifted downfield due to the adjacent oxygen and aromatic ring. |

¹³C NMR Spectroscopy: Defining the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The carbonyl carbon of an aldehyde is highly deshielded.[18] |

| ~160 (d) | C-F | The carbon directly attached to fluorine will show a large coupling constant in the ¹³C NMR spectrum. |

| ~110-150 | Aromatic C | Aromatic carbons typically resonate in this region.[19] |

| ~90-100 | O-CH₂-O | The carbon of the methylene group flanked by two oxygens is significantly shielded. |

| ~65-75 | Ar-CH₂-O | The other methylene carbon in the dioxine ring. |

¹⁹F NMR Spectroscopy: Pinpointing the Fluorine Atom

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. It will confirm the presence of fluorine and provide information about its chemical environment.[20]

Predicted ¹⁹F NMR Data:

A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The coupling of this fluorine to the adjacent aromatic protons will be observable in the ¹H NMR spectrum, providing definitive evidence for their spatial relationship.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Synthesizing the Data: A Cohesive Structural Narrative

The power of this multi-technique approach lies in the convergence of the data. The mass spectrum establishes the molecular formula. The FTIR spectrum identifies the key functional groups (aldehyde, ether, aromatic ring). The NMR spectra then piece together the molecular puzzle:

-

¹H NMR confirms the presence and relative numbers of aldehyde, aromatic, and dioxine ring protons.

-

¹³C NMR confirms the carbon skeleton, including the carbonyl and the carbon attached to fluorine.

-

¹⁹F NMR confirms the presence and environment of the fluorine atom.

-

The coupling patterns observed in the NMR spectra definitively establish the connectivity of the atoms.

Logical Relationship of Spectroscopic Data to the Final Structure

Caption: Interrelation of spectroscopic data to confirm the final structure.

Conclusion: The Power of a Self-Validating Analytical System

The structural elucidation of this compound serves as a case study in the rigorous application of modern analytical techniques. By strategically employing mass spectrometry, FTIR, and a suite of NMR experiments, we have constructed a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment. This level of analytical certainty is paramount in the pharmaceutical industry, ensuring the integrity of research and the safety and efficacy of potential new medicines.

References

- Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Google AI Search.

- Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google AI Search.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.

- Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy, 16, 438.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Study Guide.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.

- Example 8. (n.d.). NMR Spectroscopy.

- Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.

- Supporting Information. (2007). Wiley-VCH.

- Structure elucidation | Interactive session | Spectral analysis. (2020, June 18). YouTube.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Mass spectra of fluorocarbons. (n.d.). NIST.

- Fluorinated Aromatic Compounds. (n.d.). ResearchGate.

- Chemistry and pharmacology of benzodioxanes. (2007, December 4). TSI Journals.

- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024, April 24). MDPI.

- The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate.

- Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts.

- A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. (n.d.). Google AI Search.

- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH.

- Benzodioxan. (n.d.). Wikipedia.

- NMR Problems. (n.d.). University of Calgary.

- 6-fluoro-4h-1,3-benzodioxine-8-carboxylic acid. (n.d.). Echemi.

- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- IR: aldehydes. (n.d.). University of Calgary.

- Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. (n.d.). Beilstein Journals.

- Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.

- A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. (n.d.). Benchchem.

- 4H-1,3-Benzodioxin. (n.d.). NIST WebBook.

- Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.

- Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. (2018, March 20). ResearchGate.

Sources

- 1. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 2. longdom.org [longdom.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. m.youtube.com [m.youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. askthenerd.com [askthenerd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Introduction

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is a synthetic organic compound of interest to researchers in medicinal chemistry and drug development. Its structure, which combines a fluorinated benzodioxine ring with a reactive aldehyde functional group, makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for various chemical transformations.

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As of the latest literature review, detailed experimental spectroscopic data for this specific molecule is not widely published. Therefore, this document leverages a predictive approach, drawing on established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust analytical framework for researchers. The insights herein are designed to aid in the identification and characterization of this compound, should it be synthesized in the laboratory.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related structures, including various benzodioxine and substituted benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with the standard atom numbering convention illustrated in the accompanying diagram.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methylene protons of the dioxine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Aldehyde-H | 9.8 - 10.2 | s (singlet) | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift.[1] |

| Aromatic H-7 | 7.2 - 7.4 | d (doublet) | J(H-F) ≈ 8-10 | This proton is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with fluorine. |

| Aromatic H-5 | 7.0 - 7.2 | d (doublet) | J(H-F) ≈ 4-6 | This proton is meta to the fluorine atom and will show a smaller doublet splitting. |

| O-CH₂-O (H-2) | 5.2 - 5.5 | s (singlet) | - | These protons are equivalent and appear as a singlet in a region typical for acetal-like structures. |

| Ar-O-CH₂ (H-4) | 4.9 - 5.1 | s (singlet) | - | These methylene protons are adjacent to the aromatic ring and an oxygen atom, leading to a downfield shift. |

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde C=O | 188 - 192 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| C-6 (C-F) | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) | The carbon directly attached to fluorine shows a large one-bond coupling constant and is shifted downfield due to the electronegativity of fluorine. |

| C-8a | 145 - 150 | This quaternary carbon is adjacent to an oxygen atom and part of the aromatic system. |

| C-4a | 140 - 145 | This quaternary carbon is also adjacent to an oxygen atom. |

| C-8 | 130 - 135 | This carbon is attached to the aldehyde group. |

| C-7 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | This carbon is ortho to the fluorine-bearing carbon and will show a two-bond coupling to fluorine. |

| C-5 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) | This carbon is para to the fluorine-bearing carbon and will exhibit a smaller four-bond coupling to fluorine. |

| O-CH₂-O (C-2) | 90 - 95 | This carbon is part of the acetal-like group in the dioxine ring. |

| Ar-O-CH₂ (C-4) | 65 - 70 | This methylene carbon is shielded compared to the aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Justification |

| C=O (aldehyde) | 1690 - 1715 | Stretching | The strong carbonyl stretch is a hallmark of aldehydes and ketones. Conjugation with the aromatic ring slightly lowers the frequency. |

| C-H (aldehyde) | 2720 - 2820 | Stretching | The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands. |

| C-F | 1100 - 1250 | Stretching | The C-F stretch is typically a strong and distinct absorption. |

| C-O (ether) | 1050 - 1150 | Stretching | The C-O stretching vibrations of the dioxine ring will appear in this region. |

| C=C (aromatic) | 1450 - 1600 | Stretching | Multiple bands are expected for the aromatic ring C=C stretching. |

| C-H (aromatic) | 3000 - 3100 | Stretching | The C-H stretching vibrations of the aromatic protons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇FO₃), the expected molecular weight is approximately 182.03 g/mol .

| m/z | Predicted Fragment | Justification |

| 182 | [M]⁺ | Molecular ion peak. |

| 181 | [M-H]⁺ | Loss of the acidic aldehyde proton. |

| 153 | [M-CHO]⁺ | Loss of the formyl group is a common fragmentation pathway for aromatic aldehydes. |

| 123 | [M-CHO-CH₂O]⁺ | Subsequent loss of formaldehyde from the dioxine ring. |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

Proposed Experimental Protocols

For researchers who have synthesized this compound, the following are standard protocols for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be conducted.

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr) or dissolve it in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

Caption: Proposed workflow for the spectroscopic analysis of synthesized this compound.

Conclusion

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde.

- PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde.

- Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

- National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde.

- National Center for Biotechnology Information. (n.d.). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.

- National Center for Biotechnology Information. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.

- SpectraBase. (n.d.). 8-(Chloromethyl)-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde.

- ResearchGate. (2025). A Synthesis of 4H-1, 4-Benzothiazines.

- National Center for Biotechnology Information. (n.d.). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.

- PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-.

- SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4ar-cis)-.

Sources

physical properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

An In-depth Technical Guide to the Physical Properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Abstract